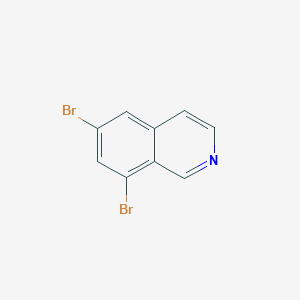
ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate is a chemical compound with a unique structure that includes a pyridine ring and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl 4-pyridinecarboxylate and hydroxylamine.
Formation of Hydroxyimino Group: The key step involves the reaction of ethyl 4-pyridinecarboxylate with hydroxylamine hydrochloride in the presence of a base like sodium acetate. This reaction forms the hydroxyimino group.
Esterification: The final step involves esterification to form the ethyl ester. This can be achieved using ethanol and an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification methods, is crucial to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyimino group can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its derivatives are explored for use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways.
Chemical Reactions: In organic synthesis, the reactivity of the hydroxyimino group and the pyridine ring allows for diverse chemical transformations, facilitating the construction of complex molecules.
Vergleich Mit ähnlichen Verbindungen
Ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate can be compared with other compounds that have similar structural features:
Ethyl 4-pyridinecarboxylate: Lacks the hydroxyimino group, making it less reactive in certain chemical transformations.
4-Hydroxyiminopyridine: Does not have the ester group, which limits its solubility and reactivity in esterification reactions.
Ethyl nicotinate: Similar ester functionality but lacks the hydroxyimino group, affecting its biological activity and chemical reactivity.
The uniqueness of this compound lies in its combination of a pyridine ring, a hydroxyimino group, and an ester functionality, which together confer a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14N2O3 |
|---|---|
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
ethyl (4E)-4-hydroxyimino-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C11H14N2O3/c1-2-16-11(14)6-5-10(13-15)9-4-3-7-12-8-9/h3-4,7-8,15H,2,5-6H2,1H3/b13-10+ |
InChI-Schlüssel |
GKSBRLHWUSPCQF-JLHYYAGUSA-N |
Isomerische SMILES |
CCOC(=O)CC/C(=N\O)/C1=CN=CC=C1 |
Kanonische SMILES |
CCOC(=O)CCC(=NO)C1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R,2R,3S,4R,5S)-4-(6-Amino-2-chloropurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B12099505.png)
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxymethyl]phenyl]propanoic acid](/img/structure/B12099515.png)
![4-fluoro-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzoic acid](/img/structure/B12099520.png)





![6-[6-carboxylato-4,5-dihydroxy-2-[(11-methoxycarbonyl-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12099548.png)

![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
